N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE
Beschreibung
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is an organic compound with the molecular formula C20H15Cl2NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with a 3,4-dichlorobenzyl group
Eigenschaften
Molekularformel |
C20H15Cl2NO |
|---|---|
Molekulargewicht |
356.2g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15Cl2NO/c21-18-11-6-14(12-19(18)22)13-23-20(24)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,24) |
InChI-Schlüssel |
PKIDOMMVGOLDKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 3,4-dichlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted biphenyl-4-carboxamides.
Wissenschaftliche Forschungsanwendungen
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxamide: The parent compound without the 3,4-dichlorobenzyl substitution.
N-(3-chlorobenzyl)biphenyl-4-carboxamide: A similar compound with a single chlorine substitution.
N-(4-chlorobenzyl)biphenyl-4-carboxamide: Another similar compound with a chlorine substitution at a different position.
Uniqueness
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The dichlorobenzyl substitution can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
